molecular formula C7H5BrO4 B14576973 2-Bromo-4,5-dihydroxybenzoic acid CAS No. 61203-47-2

2-Bromo-4,5-dihydroxybenzoic acid

Cat. No.: B14576973
CAS No.: 61203-47-2
M. Wt: 233.02 g/mol
InChI Key: UITLOCZYUZNLJH-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dihydroxybenzoic acid is an organic compound with the molecular formula C7H5BrO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 5 on the benzene ring are replaced by a bromine atom and two hydroxyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-dihydroxybenzoic acid can be achieved through several methods. One common approach involves the bromination of 4,5-dihydroxybenzoic acid. This reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dihydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4,5-dihydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dihydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,5-dihydroxybenzoic acid is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

61203-47-2

Molecular Formula

C7H5BrO4

Molecular Weight

233.02 g/mol

IUPAC Name

2-bromo-4,5-dihydroxybenzoic acid

InChI

InChI=1S/C7H5BrO4/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,9-10H,(H,11,12)

InChI Key

UITLOCZYUZNLJH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)O)Br)C(=O)O

Origin of Product

United States

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